molecular formula C16H22N4O6S B2971570 6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 887212-57-9

6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No. B2971570
M. Wt: 398.43
InChI Key: IYKCRFXWQJSMKN-UHFFFAOYSA-N
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Description

6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H22N4O6S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality 6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Insights and Synthetic Approaches

  • R22(8) motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Pyrimethamine and aminopyrimidine derivatives, including compounds structurally related to 6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, have been investigated for their crystal structures, demonstrating the presence of R22(8) motifs formed through hydrogen-bonded interactions between protonated pyrimidine rings and sulfonate or carboxylate groups. These studies provide insight into the potential molecular interactions and stabilization mechanisms of such compounds (Balasubramani, Muthiah, & Lynch, 2007).

  • Antibacterial Activity of Sulfonamide Derivatives : Sulfonamide derivatives, structurally related to the specified compound, have been synthesized and evaluated for their antibacterial activity. These compounds, such as thiocyanato-sulfonamides, have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, comparable to well-known antibacterial agents like sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Environmental Stability and Degradation Studies

  • Sorption and Degradation of Sulfonamide Compounds : The environmental behavior, specifically sorption and degradation, of sulfonamide compounds on various soil colloids has been studied, shedding light on the environmental fate and stability of such chemicals. These studies help in understanding the mobility and persistence of sulfonamide-based herbicides in the environment (Pinna, Pusino, & Gessa, 2004).

Functional Group Analysis and Drug Design

  • Role of the Sulfonamide Group in Drug Design : Comprehensive analyses have been conducted on the importance of the sulfonamide group in medicinal chemistry, illustrating its widespread use in a variety of marketed drugs. The sulfonamide group, often present in antibacterial compounds, acts as an isostere of the carboxylic acid group, playing a crucial role in the activity of these compounds. These insights are vital for understanding the structural requirements for the biological activity of sulfonamide-containing drugs (Kalgutkar, Jones, & Sawant, 2010).

properties

IUPAC Name

4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O6S/c1-19-14(17)13(15(21)20(2)16(19)22)27(23,24)18-8-7-10-5-6-11(25-3)12(9-10)26-4/h5-6,9,18H,7-8,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKCRFXWQJSMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

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